Riodipine

Vue d'ensemble

Description

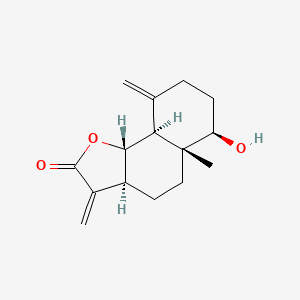

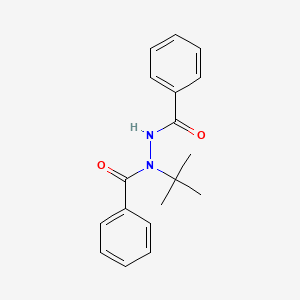

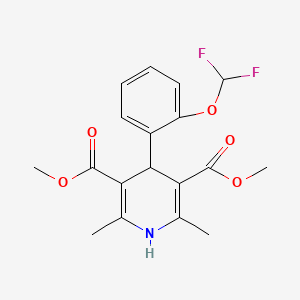

Riodipine, également connu sous son nom international non propriétaire (INN) Foridon ou Ryosidine, est un bloquant des canaux calciques. Il est principalement utilisé dans le traitement de l'hypertension artérielle et la prévention des crises d'angine de poitrine . Le composé appartient à la classe des dihydropyridines et a la formule chimique C18H19F2NO5 .

Applications De Recherche Scientifique

Riodipine has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in studies of calcium channel blockers and their interactions with various receptors.

Biology: this compound is used in studies of cellular calcium signaling and its effects on various biological processes.

Medicine: this compound is used in clinical research to investigate its efficacy and safety in the treatment of hypertension and angina pectoris.

Mécanisme D'action

Target of Action

Riodipine, also known as Ryodipine, primarily targets the L-type calcium channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release.

Mode of Action

This compound acts as a blocker of L-type calcium channels . By binding to these channels, this compound stabilizes them in their inactive conformation, thereby inhibiting the influx of calcium ions into cells . This action prevents calcium-dependent processes such as smooth muscle contraction, leading to vasodilation .

Biochemical Pathways

Calcium ions are integral to many cellular processes, and their regulation is crucial for maintaining cellular homeostasis .

Pharmacokinetics

Nimodipine is extensively metabolized in the liver via the CYP3A4 enzyme, and less than 1% is excreted unchanged in the urine . The half-life of elimination is between 1 to 2 hours . Factors such as age, comorbidities, genetic polymorphisms, and co-administered medications can influence the pharmacokinetics of Nimodipine .

Result of Action

The primary result of this compound’s action is the relaxation of vascular smooth muscle, leading to vasodilation . This effect is particularly pronounced in cerebral circulation, which may explain its use in the treatment of conditions like hypertension and angina pectoris .

Méthodes De Préparation

Riodipine est synthétisé par un processus en plusieurs étapes impliquant la réaction de la 2,6-diméthyl-3,5-diméthoxycarbonyl-4-(o-difluorométhoxyphényl)-1,4-dihydropyridine . La voie de synthèse implique généralement les étapes suivantes :

Formation du cycle dihydropyridine : Ceci est réalisé par la synthèse de Hantzsch dihydropyridine, qui implique la condensation d'un aldéhyde, d'un β-cétoester et d'ammoniac ou d'une amine.

Introduction du groupe difluorométhoxy : Cette étape implique la réaction de l'intermédiaire dihydropyridine avec un réactif contenant du difluorométhoxy dans des conditions spécifiques pour introduire le groupe difluorométhoxy à la position souhaitée.

Les méthodes de production industrielle de this compound impliquent l'optimisation de ces étapes synthétiques pour assurer un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Riodipine subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former son dérivé pyridine correspondant.

Réduction : Le groupe nitro dans this compound peut être réduit en un groupe amine dans des conditions appropriées.

Substitution : this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe difluorométhoxy.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrogène gazeux avec un catalyseur au palladium et les nucléophiles comme le méthylate de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé modèle dans les études sur les bloqueurs des canaux calciques et leurs interactions avec divers récepteurs.

Biologie : this compound est utilisé dans les études sur la signalisation calcique cellulaire et ses effets sur divers processus biologiques.

Médecine : this compound est utilisé dans la recherche clinique pour étudier son efficacité et sa sécurité dans le traitement de l'hypertension et de l'angine de poitrine.

Mécanisme d'action

This compound exerce ses effets en bloquant les canaux calciques de type L, qui sont des canaux dépendants de la tension présents dans les cellules musculaires lisses des vaisseaux sanguins . En inhibant l'afflux d'ions calcium à travers ces canaux, this compound empêche la contraction des muscles lisses dépendante du calcium, conduisant à une vasodilatation et une réduction de la pression artérielle. Les cibles moléculaires de this compound comprennent la sous-unité alpha-1 du canal calcique de type L .

Comparaison Avec Des Composés Similaires

Riodipine est similaire à d'autres bloqueurs des canaux calciques de type dihydropyridine, tels que la nifédipine, la nicardipine et la nimodipine . This compound est unique en sa structure chimique spécifique, qui comprend un groupe difluorométhoxy. Cette caractéristique structurelle contribue à ses propriétés pharmacologiques et ses effets thérapeutiques distincts. Comparé à la nifédipine et à la nicardipine, this compound s'est avéré avoir un profil de toxicité inférieur tout en conservant des effets vasodilatateurs et hypotenseurs similaires .

Des composés similaires comprennent :

- Nifédipine

- Nicardipine

- Nimodipine

Ces composés partagent un mécanisme d'action similaire mais diffèrent par leurs structures chimiques et leurs propriétés pharmacologiques spécifiques .

Propriétés

IUPAC Name |

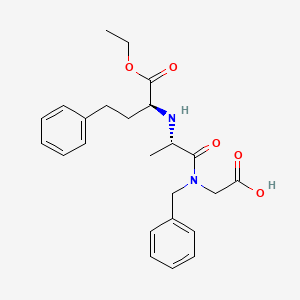

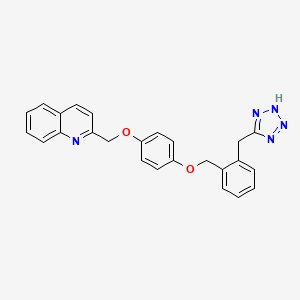

dimethyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2NO5/c1-9-13(16(22)24-3)15(14(10(2)21-9)17(23)25-4)11-7-5-6-8-12(11)26-18(19)20/h5-8,15,18,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVFIZVKGSPGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2OC(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046148 | |

| Record name | Riodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71653-63-9 | |

| Record name | Riodipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71653-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riodipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12VDB26LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ryodipine?

A1: Ryodipine acts as a calcium channel blocker, specifically targeting L-type voltage-gated calcium channels. It binds to these channels and inhibits the influx of calcium ions into cells [, , , , ].

Q2: How does Ryodipine's interaction with calcium channels lead to its therapeutic effects?

A2: By blocking calcium channels, Ryodipine reduces intracellular calcium levels. This inhibition of calcium influx leads to relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure [, , , , , ]. Additionally, Ryodipine exhibits anticonvulsant effects by modulating neuronal excitability through calcium channel blockade [, , , , , , ].

Q3: Does Ryodipine affect calcium outflow from cells?

A3: Research suggests that Ryodipine indirectly affects calcium outflow. By blocking calcium entry, it disrupts the balance of the Na+/Ca2+ exchange system, leading to a net outflow of calcium from myocardial cells [].

Q4: Can other drugs compete with Ryodipine for binding to calcium channels?

A4: Yes, other dihydropyridine calcium channel blockers, such as Nifedipine and Nicardipine, compete with Ryodipine for binding to the dihydropyridine receptor site on the calcium channel [, ].

Q5: What is the molecular formula and weight of Ryodipine?

A5: The molecular formula of Ryodipine is C26H26F2N2O6, and its molecular weight is 500.49 g/mol [].

Q6: Is there evidence of energy transfer between Ryodipine and membrane proteins?

A6: Studies using Ryodipine as a fluorescent probe have shown inductive resonance energy transfer from membrane proteins to Ryodipine in synaptosomal membranes, suggesting close proximity and potential interaction [, ].

Q7: How is Ryodipine absorbed and distributed in the body?

A7: Ryodipine is rapidly absorbed from the gastrointestinal tract after oral administration. It exhibits a long half-life in plasma and does not extensively bind to plasma proteins [].

Q8: What are the primary routes of Ryodipine metabolism and excretion?

A8: Ryodipine is primarily metabolized in the liver via oxidative pathways. Metabolites are excreted through both urine and feces [, ].

Q9: Are there any known drug-metabolizing enzyme interactions with Ryodipine?

A9: While specific drug-metabolizing enzyme interactions are not extensively covered in the provided research, the metabolism of Ryodipine suggests involvement of cytochrome P450 enzymes, as is common for many dihydropyridines.

Q10: What therapeutic applications have been investigated for Ryodipine?

A10: Ryodipine has been studied for its potential in treating hypertension, angina pectoris, and epilepsy [, , , , , , ].

Q11: What in vitro and in vivo models have been used to study Ryodipine's effects?

A11: Researchers have employed a range of models, including:

- Isolated tissues: Frog heart preparations, rabbit aorta, and rat brain synaptosomes [, , , , , ].

- Cellular models: Human leukemia cell lines [].

- Animal models: Rats with induced hypertension, conscious rabbits with myocardial ischemia, and rodent models of epilepsy [, , , , , , , , , ].

- Clinical Trials: Small-scale trials in patients with stable angina pectoris [, ].

Q12: How does Ryodipine compare to other calcium channel blockers like Nifedipine in terms of efficacy?

A12: While both are calcium channel blockers, research suggests some differences:

- Antianginal effects: Both show comparable effects on exercise tolerance in angina patients [, ].

- Hemodynamic effects: Ryodipine's impact on pulmonary pressure appears less pronounced than Nifedipine during exercise [].

- CNS effects: Ryodipine might have a shorter duration of CNS depression compared to Nifedipine in animal models [].

Q13: What is known about the toxicity profile of Ryodipine?

A13: Studies indicate that Ryodipine has low acute toxicity and is generally well-tolerated in animal models, even at doses exceeding therapeutic levels [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.